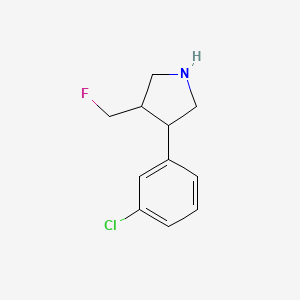

3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFQWMUSDFDBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC(=CC=C2)Cl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

A representative synthetic approach involves the following steps:

Starting Material: Pyrrolidine or a substituted pyrrolidine derivative.

Introduction of 3-Chlorophenyl Group:

- Reaction of pyrrolidine with 3-chlorophenyl-containing electrophiles such as 3-chlorobenzoyl chloride or 3-chlorophenyl isocyanate.

- Conditions: Typically carried out in dichloromethane at 0 °C to room temperature.

- Purification by evaporation under reduced pressure followed by flash chromatography.

Introduction of Fluoromethyl Group:

- Fluoromethylation can be achieved by reaction with fluoromethylating agents, such as fluoromethyl halides or fluoromethyl sulfonates.

- Alternatively, selective fluorination of a methyl group adjacent to the pyrrolidine nitrogen can be performed using electrophilic fluorinating reagents.

- Reaction conditions vary but often involve low temperatures and inert atmosphere to prevent side reactions.

Purification and Characterization:

- The crude product is purified by flash chromatography on silica gel.

- Characterization includes melting point determination, ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS.

Specific Example from Literature

A detailed procedure reported by the Royal Society of Chemistry involves:

- Dissolving pyrrolidine (1.1 mmol) in dichloromethane (15 mL).

- Adding 3-chlorophenyl isocyanate (1 mmol) at 0 °C.

- Stirring the reaction mixture for 10 minutes at room temperature.

- Evaporating the solvent under reduced pressure.

- Purifying the residue by flash chromatography to obtain the product as a white solid with yields around 89-93%.

For the fluoromethylation step, a fluoromethyl Grignard reagent or fluoromethyl halide is reacted with the appropriate intermediate under dry THF at elevated temperatures (e.g., 70 °C) for several hours, followed by quenching and reduction steps to complete the synthesis.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Product State | Notes |

|---|---|---|---|---|

| Pyrrolidine + 3-chlorophenyl isocyanate | DCM, 0 °C to RT, 10 min stirring | 89-93 | White solid | Purified by flash chromatography |

| Fluoromethylation | Fluoromethyl halide/Grignard, dry THF, 70 °C, 2-8 h | Variable | Intermediate | Followed by reduction and purification |

Analytical Data Supporting Preparation

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons of the 3-chlorophenyl group appear between δ 7.2-7.6 ppm; pyrrolidine ring protons resonate in the δ 1.2-4.0 ppm range; fluoromethyl protons show characteristic splitting due to fluorine coupling.

- [^13C NMR](pplx://action/followup): Aromatic carbons appear in the δ 120-140 ppm region; fluoromethyl carbon typically appears downfield due to electronegativity of fluorine.

- IR Spectroscopy: Characteristic C–F stretching bands observed; amide or carbamate carbonyl stretches if present.

- HRMS: Molecular ion peaks confirm the molecular weight consistent with 3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine.

Research Findings and Optimization Notes

- The use of low temperature (0 °C) during the addition of isocyanates minimizes side reactions and improves yield.

- Dry, inert atmosphere conditions are critical during fluoromethylation to prevent hydrolysis or decomposition of sensitive intermediates.

- Flash chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) is effective for purification.

- Yields are generally high (>85%) for the coupling steps but may vary for fluoromethylation depending on reagent purity and reaction time.

- The final product's purity and identity are confirmed by combined spectroscopic techniques.

Summary Table of Preparation Method

| Step No. | Reaction Type | Reagents/Conditions | Key Observations | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | Pyrrolidine coupling | Pyrrolidine + 3-chlorophenyl isocyanate, DCM, 0 °C to RT | Rapid reaction, clean conversion | 89-93 | Flash chromatography |

| 2 | Fluoromethylation | Fluoromethyl halide/Grignard, dry THF, 70 °C, 2-8 h | Requires inert atmosphere | Variable | Flash chromatography |

| 3 | Work-up and purification | Evaporation under reduced pressure, silica gel chromatography | White solid product | - | Flash chromatography |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine:

- Anticonvulsant Activity : Preliminary studies indicate that this compound may possess anticonvulsant properties, making it a candidate for further investigation in neurological disorders.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with notable IC50 values suggesting its potential as an anticancer therapeutic agent.

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting alkaline phosphatase, indicating its role in metabolic regulation and potential applications in drug development for metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticonvulsant | Potential activity against seizure disorders. |

| Cytotoxicity | Significant effects on MCF7 and HepG2 cell lines; strong potential as an anticancer agent. |

| Enzyme Inhibition | Effective inhibition of alkaline phosphatase; implications for metabolic disorder treatments. |

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine exhibits significant cytotoxicity against human cancer cell lines. The IC50 values suggest strong potential for further development as an anticancer therapeutic agent.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibits alkaline phosphatase, suggesting its role in metabolic regulation and potential applications in drug development for metabolic disorders.

Synthetic Routes and Comparisons

Various synthetic routes have been explored for the preparation of 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine. Comparative studies with structurally similar compounds reveal its unique combination of substituents that influence biological activity:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)-3-methylpyrrolidine | Bromine substitution at para position | Exhibits different biological activity profiles |

| N-Phenylpyrrolidine | Phenyl substitution on nitrogen | Used as a scaffold in drug design |

| 2-(4-Fluorophenyl)pyrrolidine | Fluorine substitution at the 2-position | Potentially enhanced lipophilicity |

| 1-(2-Chlorophenyl)-2-methylpyrrolidine | Chlorine and methyl substitutions | Different electronic properties |

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride ()

- Structure: Pyrrolidine core with a trifluoromethylphenoxy substituent.

- Key Differences: Property 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride Substituents 3-chlorophenyl, 4-fluoromethyl 4-trifluoromethylphenoxy Molecular Formula Not explicitly reported C11H13ClF3NO Molecular Weight ~215–220 g/mol (estimated) 267.68 g/mol Functional Groups Fluoromethyl (CH2F) Phenoxy ether (O-linked trifluoromethyl) Potential Applications Likely intermediate for bioactive molecules Pharmaceutical synthesis (e.g., kinase inhibitors)

- However, the phenoxy group in ’s compound could increase metabolic stability due to reduced susceptibility to oxidation .

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine ()

- Structure : Pyridine core with 3-chlorophenyl and trifluoromethylphenyl groups.

- Key Differences: Property 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine Core Structure Pyrrolidine (saturated 5-membered ring) Pyridine (aromatic 6-membered ring) Electronic Effects Electron-rich (amine) Electron-deficient (aromatic nitrogen) Reactivity Prone to protonation at nitrogen Stabilized by aromaticity; susceptible to electrophilic substitution Applications Potential CNS-targeting agents Material science (e.g., liquid crystals) or kinase inhibitors

Functional Group Analysis :

The fluoromethyl group in pyrrolidine derivatives may confer milder steric hindrance compared to the methylsulfanyl group in ’s compound, enabling easier functionalization for drug discovery .

N-(3-Chlorophenyl)hydrazinecarbothioamide Derivatives ()

- Structure : Thiazoline derivatives with 3-chlorophenyl and hydrazinecarbothioamide groups.

Key Differences :

Property 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine N-(3-Chlorophenyl)hydrazinecarbothioamide Derivatives Core Reactivity Amine-mediated nucleophilic reactions Thiazoline ring formation via cyclization Pharmacological Profile Underexplored Anticancer, antimicrobial activities reported Synthetic Utility Building block for heterocycles Precursors for bioactive thiazoles/thiadiazoles

Biological Activity

3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

- Molecular Formula : C12H12ClF N

- Molecular Weight : 227.68 g/mol

This compound features a pyrrolidine ring substituted with a chlorophenyl group and a fluoromethyl group, which may enhance its pharmacological properties through improved binding affinity and selectivity for biological targets.

The biological activity of 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine can be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, potentially modulating their activity. For example, it may act as an antagonist or agonist depending on the target receptor.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells.

- Signal Transduction Modulation : By influencing signaling pathways, this compound can affect cellular responses such as proliferation, differentiation, and apoptosis.

Anticonvulsant Activity

Research indicates that 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine has potential anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure frequency and severity, suggesting its potential use in treating epilepsy.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Table 1 summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticonvulsant Activity :

A study evaluated the anticonvulsant effects of the compound using the maximal electroshock seizure (MES) test in rodents. Results indicated a significant reduction in seizure duration at doses ranging from 10 to 30 mg/kg, establishing a dose-dependent response. -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound was found to be particularly effective against MCF-7 cells with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy. -

Anti-inflammatory Mechanisms :

A separate investigation highlighted the compound's ability to inhibit TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages, further supporting its role in reducing inflammation.

Q & A

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated intermediates and catalytic systems. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used in analogous pyrrolidine syntheses to improve yield and reduce side reactions . Optimize yields by:

- Catalyst Selection : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂) enhance regioselectivity and reduce purification steps.

- Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., fluoromethyl group introduction) to prevent decomposition .

- Purification : Use column chromatography with dichloromethane/hexane gradients (70:30 to 95:5) to isolate the product .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl and fluoromethyl groups). Compare chemical shifts with structurally similar compounds (e.g., 3-(2-chlorophenyl)pyrrolidine derivatives) .

- X-ray Crystallography : Determine absolute configuration via single-crystal X-ray diffraction. For analogs like 4-(4-fluorophenyl)-1-methylpyrrolidine, O1A–C1A bond angles and torsion angles (e.g., C3A–C4A–O2A) provide structural validation .

- Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS in positive ion mode (resolution: 30,000) .

Q. What safety protocols are critical when handling 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine?

- Methodological Answer : Adhere to hazard codes H300 (fatal if swallowed) and H315 (skin irritation) . Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (P264, P280) .

- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration (P501) .

Advanced Research Questions

Q. How do catalytic and conventional synthetic methods impact the enantiomeric purity of 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine?

- Methodological Answer : Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) improve enantioselectivity by stabilizing transition states, achieving >90% ee in analogous pyrrolidine derivatives . In contrast, conventional methods often require chiral auxiliaries, increasing step count. Validate purity via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15, flow rate 1.0 mL/min) .

Q. How can researchers resolve contradictions in published data on reaction yields or byproduct formation?

- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Use an embedded experimental design to integrate quantitative yield data with qualitative observations (e.g., TLC monitoring). For example, if yields vary between 60–80%, analyze:

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature Sensitivity : Store at –20°C in amber vials to prevent fluoromethyl group degradation (H290) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis (P402) .

- Long-Term Monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can computational chemistry predict the reactivity of 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) model reaction pathways. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.